3-Deazaadenosine

Descripción

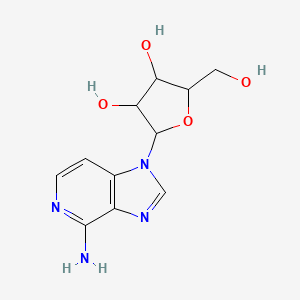

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZQFUNLCALWDY-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040941 | |

| Record name | 3-Deazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6736-58-9 | |

| Record name | 3-Deazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deazaadenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Deazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEAZAADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037V4520IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 3-Deazaadenosine in Leukocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deazaadenosine (c³Ado or 3-DZA), a synthetic analog of adenosine (B11128), has garnered significant attention in biomedical research for its potent anti-inflammatory, and potential anti-cancer and antiviral properties. Its primary mechanism of action revolves around the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. This guide provides a comprehensive overview of the molecular mechanisms through which 3-DZA exerts its effects on leukocytes, with a focus on key signaling pathways, quantitative data from pivotal studies, and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of S-Adenosylhomocysteine Hydrolase

The central mechanism of 3-DZA's activity in leukocytes is its function as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. SAH itself is a product and a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. By inhibiting SAH hydrolase, 3-DZA leads to the intracellular accumulation of SAH. This, in turn, inhibits various transmethylation reactions that are essential for numerous cellular processes in leukocytes, including signal transduction, gene regulation, and metabolism.[1][2]

Some studies suggest that 3-DZA may also have effects that are independent of SAH hydrolase inhibition, hinting at a more complex pharmacological profile.[3]

Figure 1: Core Mechanism of this compound

Key Effects on Leukocyte Function

The inhibition of methylation reactions by 3-DZA leads to a cascade of downstream effects on various leukocyte functions, including adhesion, migration, inflammatory signaling, and survival.

Inhibition of Leukocyte Adhesion and Migration

3-DZA has been shown to significantly reduce the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response. This is achieved, in part, by suppressing the expression of key adhesion molecules.[4][5][6]

-

Downregulation of Adhesion Molecules: Treatment with 3-DZA has been demonstrated to almost completely abolish the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells stimulated with inflammatory mediators like Tumor Necrosis Factor (TNF).[4][5] This reduction in adhesion molecule expression prevents the initial tethering and firm adhesion of leukocytes to the blood vessel wall.

-

Inhibition of Chemotaxis: 3-DZA is a potent inhibitor of leukocyte chemotaxis, the directed migration of cells towards a chemical stimulus.[2][7][8] This effect is thought to be mediated by the inhibition of methylation reactions that are essential for signal transduction pathways governing cell motility.[7]

Modulation of Inflammatory Signaling Pathways

3-DZA exerts significant control over key inflammatory signaling pathways, primarily by inhibiting the activation of transcription factors that drive the expression of pro-inflammatory genes.

-

NF-κB Signaling: 3-DZA has a dual effect on the NF-κB pathway. It promotes the degradation of IκBα, which would typically lead to NF-κB activation. However, it also inhibits the transcriptional activity of the p65 subunit of NF-κB by hindering its phosphorylation, ultimately leading to a net inhibition of NF-κB-mediated gene expression.[9] This results in reduced production of inflammatory cytokines like TNF-α and IL-1β.[1][9]

-

AP-1 Signaling: 3-DZA can block the activation of the AP-1 transcription factor. It has been shown to prevent the association of MEK1/2 with ERK and directly suppress MEK1/2 kinase activity, leading to decreased translocation of c-Jun and c-Fos to the nucleus.[1]

Figure 2: 3-DZA's Impact on Inflammatory Signaling

Induction of Apoptosis in Leukemic Cells

3-DZA has been shown to induce apoptosis, or programmed cell death, in various leukocyte cell lines, particularly in human promyelocytic leukemia HL-60 cells.[10][11]

-

Mechanism of Apoptosis: The apoptotic effect of 3-DZA involves the activation of caspases and the release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway.[10] DNA fragmentation and the formation of apoptotic bodies are characteristic features observed in 3-DZA-treated leukemic cells.[11]

-

Concentration-Dependent Effects: The induction of apoptosis is concentration-dependent, with lower concentrations (25-50 µM) primarily affecting cells in the S-phase of the cell cycle, while higher concentrations (75-100 µM) induce apoptosis in cells across all phases of the cell cycle.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound on leukocytes.

Table 1: Effects of this compound on Leukocyte Adhesion and Migration

| Parameter | Cell Type | 3-DZA Concentration | Effect | Reference |

| Leukocyte Infiltration | Rat Cardiac Allograft | 5 mg/kg (subcutaneous, twice daily) | Up to 80% reduction in infiltrating MHC II+, T-cell-receptor+, and ED1+ cells | [4] |

| Adhesion Molecule Expression (ICAM-1, VCAM-1) | Rat Cardiac Allograft | 5 mg/kg (subcutaneous, twice daily) | Almost completely abolished at Days 1 and 3 | [4] |

| Neutrophil Adherence to HUVEC | Human Umbilical Vein Endothelial Cells (HUVEC) and Neutrophils | 200 µM | Prevented TNF-induced increase in adhesiveness | [5] |

| Neutrophil Chemotaxis | Rabbit Neutrophils | Not specified | Potent inhibition | [7] |

| Macrophage Chemotaxis | Mouse Macrophage Cell Line (RAW264) | As low as 30 µM | Inhibition of chemotaxis | [2] |

Table 2: Effects of this compound on Inflammatory Signaling and Apoptosis

| Parameter | Cell Type | 3-DZA Concentration | Effect | Reference |

| Pro-inflammatory Cytokine mRNA (iNOS, COX-2, TNF-α, IL-1β, IL-6) | Murine (RAW264.7) and Human (U937) Macrophages | Not specified | Reduced mRNA expression | [1] |

| Apoptosis | Human Promyelocytic Leukemia (HL-60) | 50-100 µM | Rapid decrease in cell number and induction of apoptosis | [11] |

| Apoptosis (DNA Fragmentation) | Human Promyelocytic Leukemia (HL-60) | ≥ 50 µM | DNA fragmentation observed | [10] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of 3-DZA in leukocytes.

Leukocyte Adhesion Assay

Objective: To quantify the adhesion of leukocytes to endothelial cells.

Methodology:

-

Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.

-

Stimulation: HUVECs are stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of various concentrations of 3-DZA for a specified period (e.g., 4-24 hours).

-

Leukocyte Isolation: Leukocytes (e.g., neutrophils) are isolated from fresh human blood using density gradient centrifugation.

-

Co-culture: Isolated leukocytes are labeled with a fluorescent dye (e.g., Calcein-AM) and then added to the stimulated HUVEC monolayers.

-

Incubation and Washing: The co-culture is incubated for a short period (e.g., 30 minutes) to allow for adhesion. Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent leukocytes is quantified by measuring the fluorescence intensity using a plate reader or by direct counting under a microscope.

Figure 3: Leukocyte Adhesion Assay Workflow

Chemotaxis Assay (Boyden Chamber)

Objective: To measure the directed migration of leukocytes in response to a chemoattractant.

Methodology:

-

Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.

-

Chemoattractant: A chemoattractant (e.g., fMLP, C5a) is placed in the lower compartment.

-

Cell Preparation: Leukocytes are pre-incubated with or without 3-DZA and then placed in the upper compartment.

-

Incubation: The chamber is incubated for a period to allow cells to migrate through the membrane towards the chemoattractant.

-

Analysis: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.

Western Blot for Signaling Proteins

Objective: To detect the levels and phosphorylation status of key signaling proteins.

Methodology:

-

Cell Lysis: Leukocytes are treated with a stimulus (e.g., LPS) in the presence or absence of 3-DZA, and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκBα) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Leukemic cells (e.g., HL-60) are treated with various concentrations of 3-DZA for different time points.

-

Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

This compound exerts a profound influence on leukocyte function primarily through the inhibition of S-adenosylhomocysteine hydrolase and the subsequent disruption of cellular methylation reactions. This leads to a potent anti-inflammatory phenotype characterized by reduced leukocyte adhesion and migration, and the suppression of key pro-inflammatory signaling pathways such as NF-κB and AP-1. Furthermore, its ability to induce apoptosis in leukemic cells highlights its therapeutic potential in hematological malignancies. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this versatile compound.

References

- 1. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. This compound. S-adenosylhomocysteine hydrolase-independent mechanism of action in mouse lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound prevents leukocyte invasion by suppression of adhesion molecule expression during acute cardiac allograft rejection: involvement of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits leukocyte adhesion and ICAM-1 biosynthesis in tumor necrosis factor-stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of neutrophil adherence to endothelial cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paradoxical effects of adenosine on neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical perturbations of BW 91Y (this compound) on human neutrophil chemotactic potential and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of the Intrinsic Apoptotic Pathway by this compound Is Mediated by BAX Activation in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell death initiated by this compound in HL-60 cells is apoptosis and is partially inhibited by homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Deazaadenosine: A Technical Guide to its Role as a Methylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazaadenosine (3-DAA) is a potent and widely utilized small molecule inhibitor of methylation processes. Its primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a crucial enzyme in the metabolism of S-adenosylmethionine (SAM), the universal methyl donor. This inhibition leads to the intracellular accumulation of SAH, a potent feedback inhibitor of virtually all SAM-dependent methyltransferases. Consequently, 3-DAA effectively blocks the methylation of a wide range of biological macromolecules, including DNA, RNA, and proteins (histones). This broad-spectrum inhibitory activity has positioned 3-DAA as an invaluable tool in molecular biology research and a compound of interest in drug development for various therapeutic areas, including oncology, virology, and inflammatory diseases. This guide provides an in-depth technical overview of 3-DAA's core function as a methylation inhibitor, supported by quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

Mechanism of Action: Inhibition of the Methylation Cycle

This compound's biological activity stems from its direct interaction with S-adenosylhomocysteine hydrolase (SAHH). SAHH is responsible for the reversible hydrolysis of SAH into adenosine (B11128) and homocysteine, a critical step for regenerating the cellular pool of methionine and ensuring the continuation of methylation reactions.

By acting as a competitive inhibitor of SAHH, 3-DAA leads to a significant increase in the intracellular concentration of SAH.[1] This accumulation disrupts the critical SAM/SAH ratio, which is a key determinant of the cell's "methylation potential." Elevated SAH levels directly inhibit the activity of SAM-dependent methyltransferases, the enzymes that catalyze the transfer of a methyl group from SAM to their respective substrates. This broad inhibition affects a multitude of cellular processes that are dependent on methylation for their regulation.

Figure 1: Mechanism of this compound action.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified across various biological systems. The following tables summarize key quantitative data, including its inhibition constant (Ki) for SAH hydrolase and its half-maximal inhibitory concentrations (IC50) and effective doses (ED50) in different experimental models.

Table 1: Inhibitory Constant of this compound

| Target Enzyme | Organism/Tissue | Ki (µM) | Reference |

| S-adenosylhomocysteine hydrolase | Human Placenta | 3.9 | [1][2][3] |

Table 2: Antiviral Activity of this compound and its Analogs

| Virus | Cell Line | Compound | IC50 / ED50 (µM) | Reference |

| HIV-1 (Isolate A012) | PBMC | This compound | 0.15 | [3] |

| HIV-1 (Isolate A018) | PBMC | This compound | 0.20 | [3] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | Carbocyclic this compound | 9 µg/ml (~34 µM) | [2] |

| Parainfluenza Virus 3 (PIV3) | HEp-2 | Carbocyclic this compound | 14 µg/ml (~53 µM) | [2] |

| Tick-borne encephalitis virus (TBEV) | Various | 3'-deoxy-3'-fluoroadenosine | 1.1 ± 0.1 | [4] |

| Zika virus | Various | 3'-deoxy-3'-fluoroadenosine | 4.7 ± 1.5 | [4] |

| West Nile virus (WNV) | Various | 3'-deoxy-3'-fluoroadenosine | 1.1 ± 0.1 | [4] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| IMR90 (Senescence model) | Human Fibroblast | Dose-dependent prevention of growth arrest at 10 µM | [5] |

Impact on Cellular Signaling Pathways

By globally inhibiting methylation, this compound significantly impacts various signaling pathways that are regulated by this post-translational modification. Key pathways affected include the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. The activity of the p65/RelA subunit of NF-κB is known to be modulated by methylation. 3-DAA has been shown to attenuate inflammatory responses by inhibiting NF-κB signaling.[4][6] This is achieved, in part, through the prevention of IKKα/β-mediated phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.

Figure 2: 3-DAA's impact on the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. 3-DAA has been demonstrated to interfere with this pathway by inhibiting the phosphorylation of key components like ERK.[6] This inhibitory effect can contribute to the anti-proliferative and pro-apoptotic effects of 3-DAA observed in cancer cells.

Figure 3: 3-DAA's impact on the MAPK pathway.

Experimental Protocols

The following section provides generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters may need to be optimized for different cell types and experimental conditions.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For a 6-well plate, a typical seeding density is 1-3 x 10^5 cells per well.

-

Cell Culture: Culture cells in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of 3-DAA Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO or sterile water, depending on solubility). Store aliquots at -20°C.

-

Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of 3-DAA. A vehicle control (e.g., DMSO) should be run in parallel. Treatment duration can range from a few hours to several days depending on the endpoint being measured. For senescence studies, treatment for 3-7 days with concentrations around 10 µM has been reported.[5]

Measurement of Intracellular SAM and SAH Levels

This protocol outlines a general procedure for the quantification of SAM and SAH by LC-MS/MS.

-

Sample Preparation:

-

Cells: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate extraction solution (e.g., 0.4 M perchloric acid).

-

Tissues: Homogenize frozen tissue samples in an ice-cold extraction solution.

-

-

Internal Standards: Add stable isotope-labeled internal standards ([²H₃]-SAM and [¹³C₅]-SAH) to the samples for accurate quantification.

-

Extraction: Vortex the samples and centrifuge to pellet the protein precipitate.

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a suitable LC column (e.g., a Hypercarb column) for chromatographic separation.

-

Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to detect and quantify SAM and SAH based on their specific mass transitions.

-

-

Data Analysis: Calculate the concentrations of SAM and SAH in the samples by comparing their peak areas to those of the internal standards and a standard curve. The SAM/SAH ratio can then be determined.

Western Blot Analysis of Histone Methylation

This protocol allows for the assessment of changes in specific histone methylation marks following 3-DAA treatment.

-

Histone Extraction:

-

Lyse treated and control cells and isolate the nuclei.

-

Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE:

-

Denature equal amounts of histone proteins in Laemmli sample buffer.

-

Separate the proteins on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K36me3, anti-H3K27me3).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3) to determine the relative change in the specific histone methylation mark.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of 3-DAA on cell proliferation and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: The following day, treat the cells with a range of 3-DAA concentrations. Include a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of 3-DAA.

Conclusion

This compound is a powerful tool for investigating the role of methylation in a vast array of biological processes. Its well-characterized mechanism of action, centered on the inhibition of SAH hydrolase, provides a reliable method for inducing a state of global hypomethylation. This technical guide has provided a comprehensive overview of 3-DAA's function, supported by quantitative data and detailed experimental protocols. The provided diagrams of affected signaling pathways offer a visual framework for understanding its downstream effects. For researchers and drug development professionals, a thorough understanding of 3-DAA's properties and applications is essential for its effective use in elucidating the complex regulatory networks governed by methylation and for exploring its therapeutic potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA and protein methyltransferases inhibition by adenosine dialdehyde reduces the proliferation and migration of breast… [ouci.dntb.gov.ua]

- 6. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

3-Deazaadenosine: A Technical Guide to its Antiviral Activity Against RNA and DNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazaadenosine (3-DAA) is a potent nucleoside analog that demonstrates broad-spectrum antiviral activity against a diverse range of both RNA and DNA viruses. Its primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation pathways. This inhibition leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, vital methylation-dependent processes for viral replication, such as the capping of viral mRNA, are disrupted. This technical guide provides a comprehensive overview of 3-DAA's antiviral properties, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Core Mechanism of Action: Inhibition of Methylation

This compound's antiviral effect is primarily mediated through the disruption of cellular methylation reactions essential for viral replication.[1] As an analog of adenosine, 3-DAA acts as a competitive inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[2] The inhibition of this enzyme leads to an increase in the intracellular concentration of SAH.[2] Elevated levels of SAH, in turn, competitively inhibit various S-adenosylmethionine (SAM)-dependent methyltransferases.[3] These enzymes are crucial for the transfer of methyl groups to a variety of substrates, including viral RNA and proteins.

A critical target of this inhibitory pathway is the methylation of the 5' cap of viral messenger RNA (mRNA).[2] The 5' cap structure (m7GpppN) is vital for the stability of viral mRNA, its efficient translation into viral proteins, and for evading host innate immune recognition. By preventing the methylation of the guanosine (B1672433) cap (N7-methylation) and the initial nucleotides of the RNA chain (2'-O-methylation), 3-DAA effectively halts viral protein synthesis and subsequent viral propagation.[2] This mechanism of action confers broad-spectrum activity, as a multitude of viruses from different families rely on this capping process.

Quantitative Antiviral Activity

The antiviral efficacy of this compound and its carbocyclic analog (Carbocyclic this compound, C-c3Ado) has been quantified against a variety of RNA and DNA viruses. The following tables summarize the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values derived from in vitro studies.

Table 1: Antiviral Activity of this compound Analogs against RNA Viruses

| Virus Family | Virus | Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | C-c3Ado | HEp-2 | 34.5¹ | 2874 | 83 | [4] |

| Paramyxoviridae | Parainfluenza Virus 3 (PIV3) | C-c3Ado | HEp-2 | 53.6¹ | 2874 | 54 | [4] |

| Coronaviridae | SARS-CoV-2 | 3-Deazaguanosine² | Vero E6 | 1.14 | >200 | >175 | [5] |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | This compound | H9 cells | Data not provided | Data not provided | Data not provided | [6][7] |

| Filoviridae | Ebola Virus | C-c3Ado | In vitro | Data not provided | Data not provided | Data not provided | [3] |

| Filoviridae | Marburg Virus | C-c3Ado | In vitro | Data not provided | Data not provided | Data not provided | [3] |

¹ Values converted from µg/mL. ² A related 3-deazapurine ribonucleoside.

Table 2: Antiviral Activity of this compound Analogs against DNA Viruses

| Virus Family | Virus | Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | C-c3Ado | Cell Culture | Data not provided | Data not provided | Data not provided | [2] |

| Poxviridae | Vaccinia Virus | C-c3Ado | Cell Culture | Data not provided | Data not provided | Data not provided | [2] |

Detailed Experimental Protocols

The evaluation of this compound's antiviral activity involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero, HEp-2, MDCK)

-

Complete cell culture medium (e.g., DMEM or MEM with 5-10% FBS)

-

Virus stock with a known titer

-

This compound stock solution

-

96-well cell culture plates

-

Neutral Red or Crystal Violet staining solution

-

Destaining solution (e.g., 50% ethanol, 1% acetic acid)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of 3-DAA in cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayer.

-

Add the diluted 3-DAA to the wells.

-

Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (a known antiviral drug) wells.

-

Infect the wells (except for the cell control) with the virus at a multiplicity of infection (MOI) that causes 80-100% CPE within 48-72 hours.

-

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until significant CPE is observed in the virus control wells.

-

Quantification of CPE:

-

Neutral Red Staining: Remove the medium, add Neutral Red solution, and incubate to allow dye uptake by viable cells. Wash, destain, and measure the absorbance at 540 nm.

-

Crystal Violet Staining: Fix the cells with formaldehyde (B43269) or methanol, then stain with Crystal Violet. Wash to remove excess stain, and then solubilize the dye. Measure the absorbance at a wavelength of 570-590 nm.

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.

Materials:

-

Host cell line that forms distinct plaques

-

6-well or 12-well cell culture plates

-

Virus stock of a plaque-forming virus

-

This compound stock solution

-

Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)

-

Fixing solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., 0.5% Crystal Violet)

Procedure:

-

Cell Seeding: Seed plates to form a confluent monolayer.

-

Compound Treatment and Infection:

-

Remove the growth medium and wash the cell monolayer.

-

Pre-treat the cells with various concentrations of 3-DAA for 1 hour.

-

Infect the cells with a virus dilution that yields 50-100 plaques per well.

-

-

Overlay: After a virus adsorption period (typically 1 hour), remove the inoculum and add the overlay medium containing the corresponding concentration of 3-DAA. This restricts virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-10 days, depending on the virus).

-

Plaque Visualization:

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with Crystal Violet.

-

Gently wash the plates with water and allow them to air dry.

-

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxicity of the test compound.

Materials:

-

Host cell line

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with serial dilutions of 3-DAA for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the CC50 value from the dose-response curve.

Quantitative PCR (qPCR) for Viral Load Determination

This method quantifies the amount of viral nucleic acid (RNA or DNA) in infected cells treated with the antiviral compound.

Materials:

-

Infected cell lysates

-

Nucleic acid extraction kit

-

Reverse transcriptase (for RNA viruses)

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)

-

Primers and probes specific to a viral gene

-

qPCR instrument

Procedure:

-

Sample Preparation: Infect cells with the virus and treat with different concentrations of 3-DAA. After the incubation period, lyse the cells.

-

Nucleic Acid Extraction: Extract total RNA or DNA from the cell lysates.

-

Reverse Transcription (for RNA viruses): Convert the viral RNA to complementary DNA (cDNA) using reverse transcriptase.

-

qPCR Amplification: Perform qPCR using primers and probes specific to a conserved region of the viral genome. The instrument will monitor the fluorescence signal in real-time as the target sequence is amplified.

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample. A higher Ct value indicates a lower amount of initial viral nucleic acid. Quantify the viral load relative to a standard curve or using the ΔΔCt method, normalizing to a host housekeeping gene. Calculate the reduction in viral nucleic acid levels at different 3-DAA concentrations.

Western Blot for Viral Protein Expression

This technique is used to detect and quantify the expression of specific viral proteins in infected and treated cells.

Materials:

-

Infected cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

Transfer apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to a viral protein

-

Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore

-

Chemiluminescent or fluorescent detection reagents

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from infected cells treated with various concentrations of 3-DAA.

-

SDS-PAGE: Separate the proteins in the lysates by size using polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody that specifically binds to the viral protein of interest.

-

Wash the membrane and then incubate it with a secondary antibody that binds to the primary antibody.

-

-

Detection: Add the detection reagent and capture the signal (chemiluminescence or fluorescence) using an imaging system. The intensity of the band corresponds to the amount of the target viral protein.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., a housekeeping protein like actin or tubulin) to determine the relative reduction in viral protein expression.

Conclusion

This compound represents a compelling broad-spectrum antiviral agent with a well-defined mechanism of action targeting a fundamental cellular process co-opted by numerous viruses. Its ability to inhibit SAH hydrolase and subsequently disrupt methylation-dependent viral replication provides a strong rationale for its further investigation and development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and its analogs in the ongoing search for effective antiviral therapies.

References

- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. Evaluation of the toxicity and antiviral activity of carbocyclic this compound against respiratory syncytial and parainfluenza type 3 viruses in tissue culture and in cotton rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Deazapurine ribonucleoside shows potent preclinical anti-SARS-CoV-2 activity, preventing pneumonia | BioWorld [bioworld.com]

- 6. Anti-human immunodeficiency virus 1 (HIV-1) activities of this compound analogs: increased potency against 3'-azido-3'-deoxythymidine-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-human immunodeficiency virus 1 (HIV-1) activities of this compound analogs: increased potency against 3'-azido-3'-deoxythymidine-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 3-Deazaadenosine on Cellular Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazaadenosine (DZA), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, has emerged as a critical tool in the study of cellular methylation and its downstream consequences. By disrupting the catalytic breakdown of SAH, DZA treatment leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This global inhibition of methylation profoundly impacts the epigenetic landscape, altering both DNA and histone methylation patterns, and subsequently modulating gene expression. This technical guide provides an in-depth analysis of the epigenetic modifications induced by DZA, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways affected. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize DZA as a tool to investigate the role of methylation in various biological processes and to explore its therapeutic potential.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic adenosine (B11128) analog that acts as a competitive inhibitor of S-adenosylhomocysteine hydrolase (SAHH). SAHH is a crucial enzyme in the methionine cycle, responsible for the reversible hydrolysis of SAH into adenosine and homocysteine. This reaction is vital for maintaining the cellular methylation potential, which is often represented by the SAM/SAH ratio.

SAM is the universal methyl group donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, histones, and other proteins. These methylation events are critical for regulating gene expression, maintaining genomic stability, and controlling numerous cellular processes. Following the donation of its methyl group, SAM is converted to SAH. The accumulation of SAH acts as a potent product inhibitor of most SAM-dependent methyltransferases.

By inhibiting SAHH, DZA treatment leads to a significant increase in intracellular SAH levels. This accumulation of SAH, in turn, competitively inhibits SAM-dependent methyltransferases, leading to a global reduction in cellular methylation. This primary mechanism of action makes DZA a powerful tool for studying the functional consequences of hypomethylation.

Core Signaling Pathway of this compound

The central mechanism of DZA action revolves around the disruption of the methionine cycle and the subsequent inhibition of methyltransferases. The following diagram illustrates this core signaling pathway.

Quantitative Data on DZA-Induced Epigenetic Modifications

The following tables summarize the quantitative effects of DZA treatment on key cellular parameters. It is important to note that the specific effects can vary depending on the cell type, DZA concentration, and duration of treatment. The data presented here are compiled from various studies and are intended to provide a comparative overview.

Table 1: Effect of this compound on SAM/SAH Ratio

| Cell Line | DZA Concentration (µM) | Treatment Duration (hours) | Fold Decrease in SAM/SAH Ratio | Reference |

| LC3 (murine tumor) | 50 | 24 | ~6 | [1] |

| B16 (murine melanoma) | 50 | 24 | ~13 | [1] |

| RAW264.7 (murine macrophage) | 10 (with homocysteine) | Not Specified | Inhibition of methylation observed | [2] |

| HeLa | Not Specified | 24 | Significant decrease | [3] |

Table 2: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| Non-small cell lung cancer | Cancer | 0.08 - 0.24 | [4] |

| RAW264.7 | Macrophage | Not specified, inhibits TNF-α production | [2] |

| IMR90 (senescent) | Fibroblast | Attenuates senescence at 10 µM | [5] |

Table 3: Effect of this compound on Gene Expression

| Gene | Cell Line | DZA Concentration (µM) | Treatment Duration | Change in Expression | Reference |

| p16INK4a | IMR90 (senescent) | 10 | 6 days | Lower expression | [6] |

| IL-6 | RAW264.7 | Not Specified | Not Specified | Reduced mRNA expression | [4] |

| TNF-α | RAW264.7 | Concentration-dependent | Not Specified | Reduced mRNA expression | [2] |

Impact on Histone and DNA Methylation

Histone Methylation

DZA treatment leads to a global reduction in histone methylation due to the inhibition of histone methyltransferases (HMTs). A particularly well-documented effect is the reduction of Histone H3 Lysine 36 trimethylation (H3K36me3), a mark generally associated with actively transcribed gene bodies. The reduction in H3K36me3 has been linked to the alleviation of cellular senescence.

References

- 1. benchchem.com [benchchem.com]

- 2. Colorimetric assay for S-adenosylhomocysteine hydrolase activity and inhibition using fluorosurfactant-capped gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. This compound keeps senescence at bay - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 3-Deazaadenosine on NF-κB Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, making it a key target for therapeutic intervention. 3-Deazaadenosine (3-DZA), a known inhibitor of S-adenosylhomocysteine (SAH) hydrolase, has emerged as a significant modulator of NF-κB signaling. This technical guide provides an in-depth analysis of the multifaceted impact of 3-DZA on the NF-κB pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Introduction to this compound and NF-κB

This compound (3-DZA) is a synthetic analog of adenosine (B11128) that potently inhibits S-adenosylhomocysteine hydrolase (SAHH).[1][2] This inhibition leads to the intracellular accumulation of SAH, a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1] Consequently, 3-DZA can disrupt cellular methylation processes, which are vital for the regulation of numerous signaling pathways.

The NF-κB family of transcription factors typically exists in an inactive state in the cytoplasm, bound to inhibitory proteins of the IκB family.[3] Upon stimulation by various signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[3][4] The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation.[3][5] The degradation of IκB liberates NF-κB dimers (most commonly the p50/p65 heterodimer) to translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in inflammatory and immune responses.[3]

Mechanisms of this compound Action on NF-κB Signaling

3-DZA exerts its influence on the NF-κB pathway through multiple, and at times seemingly paradoxical, mechanisms. The primary modes of action identified are:

Direct Inhibition of IKKα/β Kinase Activity

Recent studies have indicated that 3-DZA can directly target the IKK complex. It has been shown to prevent the association of IKKα/β with its substrate, IκBα, thereby inhibiting IκBα phosphorylation.[1] This direct inhibitory action on IKKα/β kinase activity is a significant mechanism for suppressing the canonical NF-κB pathway.[1] Interestingly, this effect can occur independently of its role as an SAHH inhibitor.[1]

Indirect Inhibition via SAH Hydrolase and Methylation

As a potent inhibitor of SAHH, 3-DZA leads to an accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases.[1][2] Methylation events are crucial for the regulation of various signaling components. While the specific methylation events in the NF-κB pathway affected by 3-DZA are still under investigation, it is plausible that altered methylation of key signaling proteins or DNA could contribute to the overall inhibitory effect on NF-κB-mediated gene transcription.

Dual Effects on NF-κB Regulation

Some studies have reported dual and contrasting effects of 3-DZA on NF-κB signaling. While it inhibits the transcriptional activity of NF-κB by hindering the phosphorylation of the p65 subunit, it has also been observed to promote the proteolytic degradation of IκBα.[2][6] This suggests a complex regulatory role where 3-DZA might allow for the nuclear translocation of NF-κB but prevent its full transcriptional activation. The potentiation of this inhibitory effect on transcriptional activity by homocysteine further supports the involvement of the SAHH inhibition pathway.[2]

Quantitative Data on this compound's Impact

The following tables summarize the quantitative data from various studies on the effects of 3-DZA on NF-κB signaling and inflammatory responses.

| Parameter | Cell Line | Stimulus | 3-DZA Concentration | Effect | Reference |

| NO Release Inhibition | RAW264.7 | LPS | IC50: 3.1 ± 1.1 μM | Inhibition of nitric oxide release | [7] |

| NF-κB Activity Inhibition | HEK293T | TNF-α | IC50: 172.2 ± 11.4 nM | Inhibition of NF-κB reporter activity | [7] |

| TNF-α mRNA Expression | RAW 264.7 | LPS | 1-100 μM | Inhibition of LPS-induced TNF-α mRNA expression | [8][9] |

| p-IκBα Levels | RAW264.7 | LPS | Not specified | Diminished p-IκBα levels | [1] |

| Nuclear Translocation of p65/p50 | RAW264.7 | LPS | Not specified | Decreased translocation into the nucleus | [1] |

| Parameter | Assay | Details | Reference |

| SAH Hydrolase Inhibition | Enzyme Assay | Ki: 3.9 μM | [9][10] |

| Anti-HIV Activity | p24 antigen in PBMCs | IC50: 0.15 and 0.20 μM for HIV-1 isolates A012 and A018, respectively | [9][10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages) and HEK293T (human embryonic kidney) cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation.

-

Stimulation: NF-κB activation is induced by treating the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL) for a designated time.

Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To determine the levels of total and phosphorylated NF-κB pathway proteins (e.g., p65, IκBα, IKKα/β).

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Luciferase Reporter Assay for NF-κB Transcriptional Activity

-

Objective: To quantify the transcriptional activity of NF-κB.

-

Protocol:

-

Transfection: HEK293T cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

Treatment and Stimulation: 24 hours post-transfection, cells are pre-treated with 3-DZA followed by stimulation with TNF-α.

-

Cell Lysis: Cells are lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Objective: To assess the DNA binding activity of NF-κB.

-

Protocol:

-

Nuclear Extract Preparation: Following treatment and stimulation, nuclear extracts are prepared from the cells.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and the labeled DNA is visualized by autoradiography or other appropriate imaging techniques.

-

Visualizing the Impact of this compound

The following diagrams illustrate the NF-κB signaling pathway and the proposed mechanisms of action of this compound.

Figure 1: The Canonical NF-κB Signaling Pathway.

References

- 1. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The inflammatory kinase IKKα phosphorylates and stabilizes c-Myc and enhances its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound analogues inhibit the production of tumour necrosis factor-alpha in RAW264.7 cells stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound hydrochloride | inhibitor of S-adenosylhomocysteine hydrolase | CAS# 86583-19-9 | InvivoChem [invivochem.com]

The role of 3-Deazaadenosine in inhibiting TNF-α and IL-1β transcription

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of inflammatory research and therapeutic development, the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) remains a cornerstone of investigation. These cytokines are pivotal mediators of the inflammatory cascade, and their dysregulation is implicated in a multitude of chronic inflammatory diseases. 3-Deazaadenosine (DZA), a synthetic analog of adenosine (B11128), has emerged as a significant small molecule inhibitor of the transcription of these key cytokines. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental protocols related to the action of this compound in the suppression of TNF-α and IL-1β.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1][2] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase by DZA leads to the intracellular accumulation of SAH.[1] SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, the accumulation of SAH results in a broad-spectrum inhibition of methylation reactions, which are critical for a variety of cellular processes, including gene expression.

The anti-inflammatory effects of DZA are largely attributed to its impact on key signaling pathways that govern the transcription of pro-inflammatory cytokines. DZA has been shown to attenuate inflammatory responses by inhibiting the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[1] The inhibition of these pathways disrupts the transcriptional activation of TNF-α and IL-1β genes.

Recent studies have elucidated a dual mechanism for DZA's anti-inflammatory activity. It not only indirectly inhibits methyltransferases through SAH hydrolase inhibition but also directly targets and suppresses the kinase activity of MEK1/2 and IKKα/β, key components of the AP-1 and NF-κB signaling cascades, respectively.[1]

Quantitative Data on the Inhibition of TNF-α and IL-1β

The following tables summarize the quantitative data on the inhibitory effects of this compound on TNF-α and IL-1β production and gene expression, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 1: Dose-Dependent Inhibition of TNF-α Production by this compound Analogues in LPS-Stimulated RAW 264.7 Cells

| Compound | Concentration (µM) | TNF-α Production (% of Control) |

| This compound (DZA) | 10 | ~75% |

| 50 | ~40% | |

| 100 | ~20% | |

| 3-Deazaaristeromycin (DZAri) | 10 | ~60% |

| 50 | ~25% | |

| 100 | ~10% | |

| 3-Deazaneplanocin (DZNep) | 10 | ~50% |

| 50 | ~15% | |

| 100 | ~5% |

Data are estimated from graphical representations in existing literature. The study demonstrates a concentration-dependent inhibition of TNF-α production by DZA and its analogues.[1]

Table 2: Effect of this compound and Homocysteine on TNF-α mRNA Levels in LPS-Stimulated RAW 264.7 Cells

| Treatment | TNF-α mRNA Level (Arbitrary Units) |

| Control | ~1.0 |

| LPS (1 µg/mL) | ~8.5 |

| LPS + DZA (100 µM) | ~3.0 |

| LPS + DZA (100 µM) + Homocysteine (200 µM) | ~1.5 |

Data are estimated from graphical representations. The addition of homocysteine potentiates the inhibitory effect of DZA on TNF-α mRNA expression.[2]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.

Caption: Signaling pathway of DZA-mediated inhibition of TNF-α and IL-1β.

Caption: General experimental workflow for assessing DZA's effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for investigating the effects of this compound on TNF-α and IL-1β transcription.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for ELISA, 6-well for RNA/protein extraction) and allowed to adhere overnight.

-

Treatment:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for a specified period (e.g., 1-2 hours).

-

Cells are then stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.

-

The cells are incubated for a further period (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis in the supernatant).

-

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction:

-

After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS).

-

Total RNA is extracted using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with reverse transcriptase and random primers or oligo(dT) primers.

-

-

qPCR:

-

qPCR is performed using a real-time PCR system with a SYBR Green-based or probe-based detection method.

-

Specific primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) are used.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure:

-

The concentrations of TNF-α and IL-1β in the supernatant are quantified using commercially available ELISA kits.

-

The assay is performed according to the manufacturer's protocol. Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, and the color development is proportional to the amount of cytokine present.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.

-

The concentration of the cytokine is determined by comparison to a standard curve generated with recombinant cytokines.

-

NF-κB Luciferase Reporter Assay

-

Cell Transfection:

-

Cells (e.g., HEK293 or RAW 264.7) are transiently co-transfected with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment and Stimulation:

-

After 24 hours of transfection, the cells are pre-treated with this compound.

-

The cells are then stimulated with an NF-κB activator (e.g., LPS or TNF-α).

-

-

Luciferase Assay:

-

Following stimulation, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Conclusion

This compound is a powerful tool for investigating the role of methylation and key inflammatory signaling pathways in the regulation of TNF-α and IL-1β transcription. Its dual-action mechanism, targeting both SAH hydrolase and key kinases in the NF-κB and AP-1 pathways, makes it a compound of significant interest for both basic research and as a potential therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the anti-inflammatory properties of this compound and its analogs further.

References

- 1. This compound analogues inhibit the production of tumour necrosis factor-alpha in RAW264.7 cells stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 3-Deazaadenosine on Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both aging and various pathologies. The accumulation of senescent cells contributes to tissue dysfunction and chronic inflammation, making the modulation of senescence a promising therapeutic strategy. This technical guide provides an in-depth analysis of 3-Deazaadenosine (DZA), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, and its role in alleviating cellular senescence. We detail its mechanism of action, summarize key quantitative findings from preclinical studies, provide comprehensive experimental protocols for assessing its effects, and illustrate the core signaling pathway involved.

Introduction to this compound (DZA) and Cellular Senescence

Cellular senescence is a critical stress response that prevents the proliferation of damaged, old, or potentially cancerous cells[1]. Senescent cells are characterized by a stable growth arrest, distinct morphological changes, and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, known as the Senescence-Associated Secretory Phenotype (SASP)[1]. While beneficial in contexts like tumor suppression and wound healing, the chronic accumulation of senescent cells is detrimental, driving age-related diseases[2].

This compound (DZA) is a small molecule inhibitor of S-adenosylhomocysteine hydrolase (AHCY, also known as SAHH)[1][2]. This enzyme plays a crucial role in the metabolism of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions. By inhibiting AHCY, DZA disrupts the cellular methylation potential, leading to significant downstream effects on gene expression and cellular phenotype[1][2]. Recent studies have identified DZA as a compound capable of alleviating both replicative and oncogene-induced senescence, highlighting its potential as a therapeutic agent to enhance cellular fitness and regenerative capacity[2][3].

Core Mechanism of Action

The primary molecular target of DZA is the enzyme S-adenosylhomocysteine hydrolase (AHCY). The mechanism by which DZA alleviates cellular senescence is initiated by the inhibition of this enzyme[1][2].

-

Inhibition of AHCY: DZA directly inhibits AHCY, which is responsible for the hydrolysis of S-adenosylhomocysteine (SAH) into adenosine (B11128) and homocysteine[1].

-

Accumulation of SAH: AHCY inhibition leads to the intracellular accumulation of its substrate, SAH[1].

-

Inhibition of Methyltransferases: SAH is a potent product inhibitor of a wide range of SAM-dependent methyltransferases. These enzymes are critical for the methylation of DNA (by DNMTs) and histones (by HMTs)[1].

-

Epigenetic Alterations: The resulting inhibition of methyltransferases leads to global changes in epigenetic marks. Specifically, treatment of senescent cells with DZA has been shown to cause a significant reduction in the global levels of Histone H3 Lysine 36 trimethylation (H3K36me3), an epigenetic mark typically associated with actively transcribed genes[2][3][4].

-

Transcriptional Reprogramming and Senescence Alleviation: The alteration of the epigenetic landscape, particularly the reduction in H3K36me3, affects the expression of key genes in the senescence transcriptional program[2][4]. This includes the downregulation of senescence-associated genes like the cyclin-dependent kinase inhibitor p16INK4a, ultimately leading to a bypass of the senescent cell cycle arrest and a restoration of proliferative potential[1][2].

Quantitative Data on the Effects of DZA

Studies have quantified the effects of DZA on various markers of cellular senescence and proliferation. The following tables summarize key findings from research on human IMR90 fibroblasts induced into senescence[2].

Table 1: Effect of DZA on Cell Proliferation (BrdU Incorporation)

Cell Type: IMR90 fibroblasts with inducible senescence (telomere uncapping).

| Treatment Condition | Concentration | % BrdU Positive Cells (Mean ± SD) |

|---|---|---|

| Vehicle (DMSO) | - | ~10% |

| DZA | 1 µM | ~20% |

| DZA | 10 µM | ~35% |

| DZA | 20 µM | ~40% |

Data are estimations based on graphical representations from Guerrero et al., 2022. DZA treatment significantly increased the percentage of cells incorporating BrdU, indicating a rescue from senescent cell cycle arrest.[2]

Table 2: Effect of DZA on Senescence-Associated β-Galactosidase (SA-β-Gal) Activity

Cell Type: IMR90 fibroblasts with oncogene-induced senescence (OIS).

| Treatment Condition | Concentration | % SA-β-Gal Positive Cells (Mean ± SD) |

|---|---|---|

| Vehicle (DMSO) | - | ~75% |

| DZA | 10 µM | ~40% |

Data are estimations based on graphical representations from Guerrero et al., 2022. DZA treatment significantly reduced the percentage of cells staining positive for the key senescence biomarker SA-β-Gal.[2]

Table 3: Effect of DZA on p16INK4a Expression

Cell Type: IMR90 fibroblasts with oncogene-induced senescence (OIS).

| Treatment Condition | Concentration | Relative p16INK4a Nuclear Intensity |

|---|---|---|

| Vehicle (DMSO) | - | High |

| DZA | 10 µM | Significantly Reduced |

Data are based on immunofluorescence analysis from Guerrero et al., 2022, showing a marked decrease in the expression of the cell cycle inhibitor p16INK4a upon DZA treatment.[2]

Key Experimental Protocols

To assess the impact of DZA on cellular senescence, several standard assays are employed. Below are detailed protocols for the key experiments.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay detects β-galactosidase activity at pH 6.0, a hallmark of senescent cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS.

-

Staining Solution (prepare fresh):

-

40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0

-

5 mM Potassium ferrocyanide

-

5 mM Potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) dissolved in DMSO or DMF.

-

Protocol:

-

Culture cells in multi-well plates to desired confluency. Induce senescence and treat with DZA or vehicle control for the desired duration.

-

Aspirate culture medium and wash cells twice with PBS.

-

Fix cells with Fixation Solution for 5-10 minutes at room temperature.

-

Wash cells three times with PBS.

-

Add freshly prepared Staining Solution to each well, ensuring cells are fully covered.

-

Incubate the plates at 37°C in a dry incubator (no CO₂) for 12-24 hours. Protect from light.

-

Check for the development of a blue color under a microscope.

-

To quantify, remove the staining solution and add PBS. Count the number of blue-stained cells versus the total number of cells in at least five random fields of view per well. Express the result as a percentage of SA-β-Gal positive cells.

Western Blot for H3K36me3 and p16INK4a

This protocol allows for the quantification of protein levels.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer (4x).

-

Tris-Glycine SDS-PAGE gels (15% for histones, 12% for p16INK4a).

-

PVDF or Nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary antibodies: Anti-H3K36me3, Anti-Total Histone H3 (loading control), Anti-p16INK4a, Anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

Protocol:

-

Wash treated cells with ice-cold PBS and lyse with RIPA buffer.

-

Clear lysate by centrifugation (14,000 x g for 15 min at 4°C).

-

Determine protein concentration of the supernatant using a BCA assay.

-

Normalize protein amounts, add Laemmli buffer, and boil samples at 95°C for 5 minutes.

-

Load 15-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Quantify band intensity using software like ImageJ, normalizing to the respective loading control (Total H3 for H3K36me3, β-actin for p16INK4a).

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

BrdU (5-bromo-2'-deoxyuridine) labeling reagent (e.g., 10 mM stock).

-